3-(2-Thenoyloxy) flavone
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-oxo-2-phenylchromen-3-yl) thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O4S/c21-17-14-9-4-5-10-15(14)23-18(13-7-2-1-3-8-13)19(17)24-20(22)16-11-6-12-25-16/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNUFNBTUPTYMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 2 Thenoyloxy Flavone and Analogous Structures
Established Synthetic Routes for Flavone (B191248) Core Structures
The construction of the fundamental 2-phenylchromen-4-one (flavone) skeleton is a critical step in the synthesis of 3-(2-Thenoyloxy)flavone. Over the years, several classical and modern methods have been developed for this purpose.
Classical Named Reactions in Flavone Synthesis
Three major named reactions have historically been the cornerstones of flavone synthesis: the Allan-Robinson reaction, the Auwers synthesis, and the Baker-Venkataraman rearrangement.
The Allan-Robinson reaction , first reported in 1924, involves the condensation of o-hydroxyaryl ketones with aromatic anhydrides and their corresponding sodium salts to yield flavones or isoflavones. wikipedia.orgdrugfuture.com This method provides a direct route to the flavone core.
The Auwers synthesis , discovered in 1908, is another classical method that proceeds via the formation of a flavonol from a coumarone. wikipedia.org The process starts with an acid-catalyzed aldol (B89426) condensation between an o-hydroxyacetophenone and a benzaldehyde (B42025) to form an o-hydroxychalcone. Subsequent bromination of the alkene and rearrangement with potassium hydroxide (B78521) leads to the flavonol. wikipedia.org
The Baker-Venkataraman rearrangement is a widely used method for the synthesis of chromones and flavones. wikipedia.org This reaction involves the base-catalyzed rearrangement of a 2-acetoxyacetophenone to a 1,3-diketone. chemistry-reaction.com This diketone intermediate then undergoes acid-catalyzed cyclization to afford the flavone core. wikipedia.orgrsc.org
| Reaction Name | Starting Materials | Key Intermediates | Product |
| Allan-Robinson Reaction | o-Hydroxyaryl ketone, Aromatic anhydride | - | Flavone/Isoflavone |
| Auwers Synthesis | o-Hydroxyacetophenone, Benzaldehyde | o-Hydroxychalcone, Dibromo-adduct | Flavonol |
| Baker-Venkataraman Rearrangement | 2-Acetoxyacetophenone | 1,3-Diketone | Flavone |
Modern Catalytic Approaches to Flavone Synthesis
In recent years, modern catalytic methods have been developed to improve the efficiency, selectivity, and environmental friendliness of flavone synthesis. These approaches often involve the use of metal catalysts, organocatalysts, and microwave irradiation.
Palladium-catalyzed reactions have emerged as a powerful tool for constructing the flavone skeleton. For instance, Pd/C-catalyzed cyclocarbonylation of 2-iodophenol (B132878) with terminal acetylenes provides a direct route to flavones. researchgate.net Another approach involves the palladium-catalyzed C2-arylation of chromones with phenyl boronic acids. rhhz.net Rhodium(III)-catalyzed C-H activation of salicylaldehydes followed by reaction with sulfoxonium ylides and cyclization also yields flavones in good yields. researchgate.net
The use of solid-supported catalysts and microwave-assisted synthesis has also gained prominence. These methods often lead to shorter reaction times, higher yields, and easier product isolation. nih.govpsu.edu For example, the synthesis of flavones from chalcones can be achieved using iodine in dimethyl sulfoxide (B87167) (DMSO) under reflux or via microwave irradiation. researchgate.netinnovareacademics.in
Targeted Synthesis of Flavone Derivatives
Once the flavone core is established, the next step is the introduction of specific substituents, such as the 2-thenoyloxy group at the 3-position.
Strategies for Introducing Substituted Moieties
The most direct strategy for the synthesis of 3-(2-Thenoyloxy)flavone involves the esterification of 3-hydroxyflavone (B191502). 3-Hydroxyflavone, also known as flavonol, can be synthesized through methods like the Algar-Flynn-Oyamada reaction, which involves the oxidative cyclization of a chalcone (B49325).
The esterification is typically achieved by reacting 3-hydroxyflavone with the corresponding acyl chloride, in this case, 2-thenoyl chloride, in the presence of a base such as pyridine. psu.edunih.gov The reaction is a nucleophilic acyl substitution where the hydroxyl group of the 3-hydroxyflavone attacks the carbonyl carbon of the acyl chloride.
Another strategy involves the derivatization of other functional groups on the flavone ring. For example, amino-substituted flavones can be prepared and subsequently modified. mdpi.com
Novel One-Pot Synthetic Procedures for Flavones
A notable one-pot synthesis of functionalized flavones involves the BiCl₃/RuCl₃-mediated reaction of substituted phenols with cinnamoyl chlorides. This process includes an intermolecular ortho-acylation followed by an intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones. fao.orgrsc.orgresearchgate.net Another one-pot approach for synthesizing 3-hydroxyflavones under microwave irradiation offers a rapid and convenient alternative to conventional methods. researchgate.net
Green Chemistry Approaches in Flavone Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of flavonoids to minimize the use and generation of hazardous substances. benthamdirect.comresearchgate.net
One of the key green strategies is the use of solvent-free reaction conditions. For instance, the Claisen-Schmidt condensation to form chalcones, which are precursors to flavones, can be carried out by solid-state trituration of an acetophenone (B1666503) derivative and a substituted benzaldehyde in the presence of a base like NaOH or KOH. innovareacademics.inbenthamdirect.com
The Baker-Venkataraman rearrangement has also been adapted to a solvent-free procedure by grinding 2-aryloxyacetophenones with pulverized potassium hydroxide. tandfonline.com Furthermore, the use of enzymatic and biocatalytic methods is being explored for the synthesis and modification of flavonoids, offering a highly selective and environmentally benign alternative to traditional chemical methods. nih.gov The use of microwave irradiation is also considered a green approach as it often leads to shorter reaction times and reduced energy consumption. psu.edu
Advanced Spectroscopic and Chromatographic Characterization Techniques in Flavone Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, including flavonoids. analis.com.my It provides detailed information about the chemical environment of individual atoms, enabling the complete assignment of a molecule's structure. analis.com.myresearchgate.net
Principles of 1D and 2D NMR in Flavonoid Analysis
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for identifying the types of protons and carbons present in a flavonoid and their respective chemical shifts. analis.com.myscispace.com For instance, in flavonoid analysis, the aromatic region of the ¹H-NMR spectrum, typically between δ 6-8 ppm, provides signals for the protons on the flavone (B191248) rings. analis.com.my
Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms. analis.com.myscispace.com Experiments like Correlation Spectroscopy (COSY) reveal proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments establish one-bond and multiple-bond correlations between protons and carbons, respectively. researchgate.netscispace.com These 2D NMR spectra provide significantly more structural information than 1D spectra, proving crucial for the unambiguous assignment of complex flavonoid structures. analis.com.my For example, HMBC can be used to confirm the positions of substituents on the flavonoid skeleton by observing correlations between protons and carbons that are two or three bonds apart. researchgate.net
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. scielo.br When coupled with liquid chromatography (LC-MS), it becomes an exceptionally effective tool for the separation and identification of flavonoids in complex mixtures. scielo.brmdpi.com
Ionization Techniques and Fragmentation Pathways in Flavonoid MS
Various ionization techniques are employed in the mass spectrometric analysis of flavonoids, with electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) being among the most common. scispace.com ESI is particularly well-suited for the analysis of polar and thermally labile molecules like flavonoids.
The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide valuable structural information. hebmu.edu.cn A characteristic fragmentation mechanism for flavonoids is the retro-Diels-Alder (rDA) reaction, which involves the cleavage of the C-ring and helps to identify the substitution patterns on the A- and B-rings. scielo.br The fragmentation pathways are highly dependent on the flavonoid class; for example, flavonols, which have a hydroxyl group at the 3-position, exhibit different fragmentation patterns compared to flavones. hebmu.edu.cn
High-Resolution Accurate Mass Spectrometry Applications
High-resolution accurate mass spectrometry (HRAMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. mdpi.compreprints.org This capability is crucial for distinguishing between isobaric compounds—molecules with the same nominal mass but different elemental compositions. The use of HRAMS in conjunction with tandem MS (MS/MS) has become a standard for the comprehensive profiling of flavonoids in various samples. nih.gov This systematic approach allows for the detailed investigation of flavonoid fragmentation in both positive and negative ionization modes, leading to the identification of common neutral losses and diagnostic product ions that are invaluable for structural elucidation. mdpi.compreprints.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the preliminary identification and quantification of flavonoids. nih.gov The UV-Vis spectra of flavonoids typically exhibit two major absorption bands, referred to as Band I and Band II. nih.gov
For flavones, Band I generally appears in the range of 300–380 nm and is associated with the electronic transitions of the cinnamoyl system (B-ring and the C3-C4 bond of the C-ring). Band II, typically observed between 240–295 nm, arises from the electronic transitions of the benzoyl system (A-ring). nih.gov The position and intensity of these bands are influenced by the substitution pattern on the flavonoid skeleton. The presence of specific functional groups can be inferred by observing shifts in the absorption maxima upon the addition of shift reagents such as sodium methoxide (B1231860) (NaOMe), aluminum chloride (AlCl₃), and sodium acetate (B1210297) (NaOAc). mdpi.com
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the context of 3-(2-Thenoyloxy)flavone, the IR spectrum would be expected to show characteristic absorption bands corresponding to the various functional groups within its structure. Key expected vibrational frequencies include:
C=O (ketone) of the flavone C-ring: Typically observed in the region of 1650-1600 cm⁻¹.
C=O (ester): Expected to appear at a higher frequency than the ketone, generally around 1750-1735 cm⁻¹.
C-O (ester): Stretching vibrations for the C-O bond of the ester would be found in the 1300-1000 cm⁻¹ region.
C=C (aromatic): Aromatic ring stretching vibrations typically appear in the 1600-1450 cm⁻¹ range.
C-S (thiophene): The presence of the thiophene (B33073) ring would give rise to characteristic C-S stretching bands, although these can be weak and appear in the fingerprint region.
Chromatographic Separation Techniques for Flavone Mixtures
Chromatography is a cornerstone for the analysis of flavonoids, a diverse group of natural and synthetic compounds. bjbms.orgmdpi.com Its primary function is to separate individual components from complex mixtures, which is essential for accurate identification and quantification. mdpi.com The separation is based on the differential distribution of compounds between a stationary phase and a mobile phase. bjbms.org For flavones, which can have very similar structures, achieving complete separation can be challenging, often requiring optimized and advanced chromatographic methods. nih.gov
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used separation technique for the analysis of flavonoid mixtures, including flavones, flavonols, and flavanones. nih.govnih.govresearchgate.net The most common approach is Reversed-Phase (RP)-HPLC, which typically employs a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. nih.gov
The separation of complex flavonoid mixtures is often achieved using a gradient elution. This method involves changing the composition of the mobile phase over the course of the analysis. A typical mobile phase consists of two solvents: an aqueous component, often with an acid like formic acid, acetic acid, or phosphoric acid to improve peak shape, and an organic solvent, most commonly acetonitrile (B52724) or methanol (B129727). nih.govnih.govjapsonline.com The gradient starts with a higher proportion of the aqueous phase and gradually increases the concentration of the organic solvent to elute compounds with increasing hydrophobicity. ptfarm.pl
Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector. nih.govptfarm.pl A DAD has the advantage of acquiring UV-Vis spectra for each peak, which can aid in the preliminary identification of flavonoid classes based on their characteristic absorption maxima. researchgate.net For instance, many flavones and flavonols can be detected at wavelengths around 280 nm and 370 nm. researchgate.netjmp.ir The method's specificity and accuracy are validated by assessing parameters like linearity, precision, limit of detection (LOD), and limit of quantification (LOQ). jmp.irmdpi.com
Table 1: Representative HPLC Methodologies for Flavonoid Separation
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | Waters Sunfire™ C18 (250 x 4.6 mm, 5 µm) nih.gov | Acclaim C18 (250 x 4.6 mm, 5 µm) japsonline.com | Zorbax SB C-18 (150 x 2.1 mm, 3.5 µm) diva-portal.org |
| Mobile Phase | A: Water with weak acid (e.g., phosphoric) B: Acetonitrile or Methanol nih.gov | A: 1% aqueous acetic acid B: Acetonitrile japsonline.com | A: 0.1% formic acid in water B: 0.1% formic acid in acetonitrile C: 0.1% formic acid in methanol diva-portal.org |
| Elution Mode | Gradient nih.gov | Gradient japsonline.com | Gradient diva-portal.org |
| Flow Rate | Not Specified | 1.0 mL/min | 0.4 mL/min diva-portal.org |
| Detector | UV-Vis Diode Array Detector (DAD) nih.gov | Photo Diode Array (PDA) at 272, 280, 310 nm japsonline.com | Photo Diode Array (PDA) at 220-500 nm diva-portal.org |
| Column Temp. | Not Specified | Not Specified | 30 °C diva-portal.org |
Coupling Chromatography with Mass Spectrometry (LC-MS/MS)
To overcome the limitations of HPLC-DAD in providing definitive structural information, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the comprehensive characterization of flavonoids. nih.govmdpi.com This powerful combination allows for both the efficient separation of compounds by LC and their subsequent structural elucidation through mass analysis. nrfhh.com The technique is particularly valuable for identifying unknown flavonoids or for distinguishing between isomers, which may have identical UV spectra and similar retention times. mdpi.com
In a typical LC-MS/MS setup, the eluent from the HPLC column is directed into a mass spectrometer. Electrospray Ionization (ESI) is a commonly used soft ionization technique that generates molecular ions of the analytes with minimal fragmentation. protocols.io The analysis can be performed in both positive and negative ion modes, which often provide complementary structural information. acs.org
The tandem mass spectrometry (MS/MS) capability involves selecting a specific precursor ion (e.g., the molecular ion of a flavonoid), subjecting it to fragmentation through collision-induced dissociation (CID), and then analyzing the resulting product ions. The fragmentation patterns are highly characteristic of the compound's structure. For flavones, fragmentation can reveal information about the substitution patterns on the A and B rings and can help identify the core flavone structure. acs.org For instance, analysis of synthetic flavonoid aglycones has shown characteristic fragmentation pathways, including Retro-Diels-Alder (RDA) fragmentation and specific losses of small neutral molecules like CO and CO2. acs.org High-resolution mass spectrometers (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) instruments, provide highly accurate mass measurements, which can be used to determine the elemental composition of a compound and its fragments, further increasing the confidence in its identification. nih.gov
Table 2: Typical LC-MS/MS Parameters for Flavonoid Analysis
| Parameter | Example Configuration 1 | Example Configuration 2 |
|---|---|---|
| LC System | Ultra-High-Performance Liquid Chromatography (UHPLC) protocols.io | High-Performance Liquid Chromatography (HPLC) nih.gov |
| Column | Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm) protocols.io | Not Specified |
| Mobile Phase | A: 0.02% Acetic Acid in Water B: 0.02% Acetic Acid in Acetonitrile protocols.io | A: 0.1% Formic Acid in Water B: Acetonitrile nih.gov |
| Ion Source | Electrospray Ionization (ESI) protocols.io | Electrospray Ionization (ESI) |
| Ionization Mode | Positive protocols.io | Positive and Negative |
| Mass Analyzer | Triple Quadrupole (QqQ) or Q-TOF nih.govprotocols.io | Triple Quadrupole (QqQ) nih.gov |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification; Product Ion Scan for structural analysis nih.govnih.gov | Full Scan followed by Product Ion Scan (MS²) nih.gov |
| Key Conditions | Gas Temp: 300 °C, N₂ Flow: 10 L/min, Nebulizer: 35 psi, Capillary Voltage: 4000 V protocols.io | Not Specified |
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the fundamental electronic characteristics and reactivity of flavones. chemrxiv.orgnih.gov These studies explore various molecular properties that govern the behavior of these compounds in chemical and biological systems.
Density Functional Theory (DFT) has become a cornerstone in the computational analysis of flavones due to its balance of accuracy and computational efficiency. araproceedings.comchemrxiv.org It is widely used to investigate the chemical reactivity, kinetic stability, and potential biological activity of flavone molecules. chemrxiv.org Researchers utilize DFT to calculate a range of global reactivity parameters, including chemical potential (µ), chemical hardness (η), softness (σ), electrophilic index (ω), and electronegativity (χ). chemrxiv.orgchemrxiv.org These parameters are crucial for understanding electron transfer processes and the availability of electrons for chemical reactions. chemrxiv.org
For instance, the B3LYP/6-311++G(d, p) level of theory is a common and reliable method for predicting the geometrical structure and ground state properties of many organic molecules, including flavones. chemrxiv.org However, for predicting excited states, other functionals like CAM-B3LYP, M06-2X, and wB97XD have been shown to be more effective. chemrxiv.org DFT calculations are also employed to analyze the reactive sites of flavones by examining their electron density. araproceedings.com This helps in identifying regions susceptible to electrophilic or nucleophilic attack. araproceedings.com Furthermore, DFT is instrumental in studying the antiradical capacity of flavones and flavonols, which is strongly dependent on their structure. nih.govnih.gov
Table 1: Selected DFT Functionals and Their Applications in Flavone Analysis
| DFT Functional | Common Applications | Reference |
| B3LYP/6-311++G(d,p) | Ground state geometry optimization, prediction of ground state properties. chemrxiv.org | chemrxiv.org |
| CAM-B3LYP | Prediction of excited electronic states and absorption spectra. chemrxiv.org | chemrxiv.org |
| M06-2X | Identification of interactive sites, analysis of electron-rich regions. araproceedings.comchemrxiv.org | araproceedings.comchemrxiv.org |
| wB97XD | Prediction of excited electronic states and absorption spectra. chemrxiv.org | chemrxiv.org |
| PBE0 | Prediction of excited electronic states and absorption spectra. chemrxiv.org | chemrxiv.org |
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org This theory is fundamental to understanding chemical reactivity, as the HOMO and LUMO are the primary orbitals involved in chemical reactions. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. researchgate.net A large HOMO-LUMO gap is associated with high kinetic stability and low chemical reactivity. researchgate.net
In the context of flavones, FMO analysis helps to predict their reactivity and stability. chemrxiv.org The distribution of electron density in these frontier orbitals reveals the likely sites for nucleophilic and electrophilic attack. youtube.com For nucleophiles, the reactivity is dominated by the HOMO, which is the highest energy filled orbital. youtube.com For electrophiles, the reactivity is governed by the LUMO, the lowest energy vacant orbital. youtube.com FMO theory is also instrumental in understanding pericyclic reactions, such as cycloadditions and electrocyclic reactions, by analyzing the symmetry of the interacting orbitals. wikipedia.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com This approach is widely applied in drug discovery to predict the activity of new compounds and to optimize lead structures. researchgate.net For flavonoids, QSAR models have been developed to predict various activities, including antioxidant and anticancer effects. nih.govresearchgate.netcore.ac.uk
The development of a QSAR model involves several steps, including the selection of a dataset of compounds with known activities, the calculation of molecular descriptors, and the application of statistical methods to build a predictive model. mdpi.comanalchemres.org Molecular descriptors can be of various types, including topological, structural, spatial, and quantum chemical descriptors. nih.gov Statistical methods such as multiple linear regression (MLR) and genetic function approximation are used to correlate these descriptors with biological activity. nih.govmdpi.com For instance, a study on the free radical scavenging activity of flavone derivatives used QSAR models to suggest that hydroxy and methoxy (B1213986) substituents at specific positions of the A and B rings are crucial for their antioxidant activity. nih.gov
Table 2: Key Steps in QSAR Modeling of Flavonoids
| Step | Description | Reference |
| Data Set Selection | A diverse set of flavonoids with experimentally determined biological activities is chosen. analchemres.org | analchemres.org |
| Descriptor Calculation | Various physicochemical and structural properties (descriptors) of the molecules are calculated. nih.gov | nih.gov |
| Model Building | Statistical methods are used to create a mathematical model correlating descriptors with activity. mdpi.com | mdpi.com |
| Model Validation | The predictive power of the model is assessed using internal and external validation techniques. nih.gov | nih.gov |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. derpharmachemica.comnanobioletters.com This technique is extensively used in drug design to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. nanobioletters.compensoft.net For flavones and their derivatives, molecular docking has been employed to investigate their potential as inhibitors of various enzymes and receptors. nih.govderpharmachemica.comnih.gov
The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. derpharmachemica.comresearchgate.net The results of docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. derpharmachemica.comresearchgate.net For example, docking studies of flavonoid derivatives with the aromatase enzyme have shown that these compounds can form hydrogen bonds and pi-pi interactions with key residues in the active site. derpharmachemica.com Similarly, molecular docking has been used to identify flavonoids that could act as inhibitors of SARS-CoV-2 proteins. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. rsc.org By simulating the motions of atoms and molecules over time, MD simulations provide detailed insights into conformational changes, binding stability, and the dynamics of ligand-protein interactions. nih.govnih.gov
In the study of flavones, MD simulations are often used to complement molecular docking studies. nih.govnih.govnih.gov While docking provides a static picture of the binding pose, MD simulations can assess the stability of the ligand-protein complex in a dynamic environment. researchgate.netnih.gov Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD), which measures the stability of the complex, and the root-mean-square fluctuation (RMSF), which indicates the flexibility of different regions of the protein. nih.govnih.gov These simulations have been used to investigate the binding stability of flavonoids with various targets, including the SARS-CoV-2 spike protein and the alpha-7-nicotinic acetylcholine (B1216132) receptor. nih.govnih.gov
Table 3: Common Parameters Analyzed in MD Simulations of Flavonoid-Protein Complexes
| Parameter | Description | Reference |
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure, indicating the stability of the complex over time. nih.govnih.gov | nih.govnih.gov |
| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues, indicating the flexibility of different parts of the protein. nih.govnih.gov | nih.govnih.gov |
| Binding Free Energy | Calculated using methods like MM/GBSA to estimate the strength of the ligand-protein interaction. nih.gov | nih.gov |
Theoretical Insights into Photophysical Phenomena (e.g., ESIPT, ICT)
Theoretical calculations provide valuable insights into the photophysical properties of flavones, such as Excited-State Intramolecular Proton Transfer (ESIPT) and Intramolecular Charge Transfer (ICT). pku.edu.cnmdpi.com These phenomena are crucial for understanding the fluorescence properties of these molecules and their potential applications as fluorescent probes. pku.edu.cnresearchgate.net
ESIPT is a process that occurs in molecules with an intramolecular hydrogen bond, where a proton is transferred from a donor to an acceptor group in the excited state. pku.edu.cnmdpi.com This process often leads to dual emission, with one band corresponding to the normal form and another to the proton-transferred tautomer. pku.edu.cn Theoretical studies, often using Time-Dependent Density Functional Theory (TD-DFT), can model the potential energy surfaces of the ground and excited states to understand the mechanism and feasibility of ESIPT. pku.edu.cn
Intramolecular Charge Transfer (ICT) involves the redistribution of electron density within a molecule upon photoexcitation. pku.edu.cn In some flavone derivatives, ICT can compete with or influence the ESIPT process. acs.org Theoretical calculations of frontier molecular orbitals can reveal the occurrence of ICT by showing the change in electron density distribution between the ground and excited states. pku.edu.cnmdpi.com
Conclusion
3-(2-Thenoyloxy)flavone stands as a representative example of a synthetically modified flavonoid, designed to explore the structure-property relationships within the flavone (B191248) class. While detailed research on this specific molecule is not widely disseminated, its structural features allow for informed predictions about its synthesis, characterization, and photophysical behavior based on the extensive body of knowledge on related flavone derivatives. The flavone scaffold continues to be a rich platform for chemical inquiry, and the investigation of derivatives like 3-(2-Thenoyloxy)flavone contributes to a deeper understanding of fundamental chemical processes and the development of new functional molecules.
Photophysical Properties and Advanced Applications of Flavone Derivatives in Chemical Biology
Excited State Intramolecular Proton Transfer (ESIPT) Phenomena
The phenomenon of ESIPT is a well-documented process in 3-hydroxyflavone (B191502) and its derivatives. nih.govnih.govresearchgate.net This process involves the transfer of a proton from the 3-hydroxyl group to the adjacent carbonyl oxygen upon photoexcitation. researchgate.net This rapid, sub-picosecond process leads to the formation of a transient tautomer species with a distinct electronic structure and emission profile. chemrxiv.org The efficiency and dynamics of ESIPT are highly sensitive to the molecular environment, including solvent polarity and hydrogen bonding capabilities. researchgate.net
For 3-(2-Thenoyloxy)flavone , the esterification of the 3-hydroxyl group precludes the possibility of the canonical ESIPT mechanism. The absence of the acidic proton donor (the hydroxyl group) means that the formation of the proton-transfer tautomer is not feasible. Consequently, the characteristic dual fluorescence arising from the normal and tautomeric forms of 3-hydroxyflavone would not be expected in this compound.
Intramolecular Charge Transfer (ICT) Mechanisms
Intramolecular Charge Transfer (ICT) is another critical excited-state process that can influence the photophysical properties of flavone (B191248) derivatives. rsc.org ICT involves the redistribution of electron density from an electron-donating portion of the molecule to an electron-accepting portion upon excitation. This can lead to a large change in the dipole moment of the excited state and is often highly sensitive to solvent polarity. nih.gov In some 3-hydroxyflavone derivatives, ICT can occur subsequent to ESIPT. nih.gov
The potential for ICT in 3-(2-Thenoyloxy)flavone would depend on the electronic nature of the thenoyloxy group and the flavone core. While the flavone scaffold possesses inherent electron-donating and accepting moieties, a comprehensive study involving spectroscopic measurements and theoretical calculations would be necessary to determine if a significant ICT state is formed upon excitation and to characterize its dynamics. Without such studies, any discussion of ICT mechanisms in this specific compound remains purely speculative.
Solvatochromism and Environmental Responsiveness
Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a key feature of many fluorescent molecules, including 3-hydroxyflavone derivatives. nih.gov This property is invaluable for developing probes that can report on the local environment within complex systems like biological membranes. The sensitivity of absorption and emission spectra to solvent properties arises from differential solvation of the ground and excited states.
The environmental responsiveness of 3-(2-Thenoyloxy)flavone is currently uncharacterized. To understand its solvatochromic behavior, systematic studies in a range of solvents with varying polarity, hydrogen-bonding ability, and polarizability would be required. Such investigations would reveal the nature of its excited state and its potential as an environmentally sensitive fluorescent probe.
Dual Fluorescence and Spectroscopic Applications
The dual fluorescence of 3-hydroxyflavones, with two well-separated emission bands corresponding to the normal and ESIPT tautomer forms, is the basis for many of their applications. nih.govnih.gov The ratio of the intensities of these two bands can be a sensitive measure of the local environment, making these compounds useful as ratiometric fluorescent probes.
As 3-(2-Thenoyloxy)flavone is not expected to undergo ESIPT, it is unlikely to exhibit the characteristic dual fluorescence of its 3-hydroxy counterparts. Its emission properties would likely be dominated by a single fluorescence band from its locally excited state. The spectroscopic applications of this compound would, therefore, need to be developed based on other potential properties, such as sensitivity to ions or specific biomolecules, which have not yet been explored.
Development of Fluorescent Probes and Sensors
The 3-hydroxyflavone scaffold has been extensively utilized in the design of fluorescent probes and sensors for a variety of analytes and biological systems. nih.govnih.gov These probes often exploit the modulation of the ESIPT process by external factors such as metal ion chelation or changes in the local microenvironment. nih.gov
The development of 3-(2-Thenoyloxy)flavone as a fluorescent probe would require a different design strategy. Its utility would depend on identifying a specific recognition event that could induce a change in its fluorescence intensity, wavelength, or lifetime. Potential avenues could include designing the molecule to undergo specific chemical reactions with an analyte of interest that would alter its photophysical properties. However, without fundamental photophysical data, the rational design of such probes is not currently feasible.
Flavone Scaffolds in Medicinal Chemistry and Drug Design Principles
Flavones as Privileged Scaffolds in Modern Drug Discovery
Flavones, a major subclass of flavonoids, are characterized by the 2-phenylchromen-4-one backbone. This core structure is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets, thereby exhibiting diverse pharmacological properties. nih.govresearchgate.net Natural and synthetic flavones have demonstrated a remarkable breadth of activities, including anti-inflammatory, antioxidant, antimicrobial, anticancer, and antiviral effects. nih.govnih.gov Their presence in vegetables, fruits, and nuts makes them a common component of the human diet. researchgate.net
The versatility of the flavone (B191248) scaffold stems from its rigid heterocyclic system, which can be extensively decorated with various functional groups at multiple positions. This structural adaptability allows for the fine-tuning of interactions with diverse protein targets, including enzymes like kinases and proteases, as well as receptors. openaccessjournals.commdpi.com The inherent bioactivity of naturally occurring flavones, such as apigenin (B1666066) and luteolin, has inspired medicinal chemists to use their structures as a starting point for the design and development of novel therapeutic agents. researchgate.netmdpi.com The proven ability of the flavone core to serve as a template for developing drugs for multifactorial diseases solidifies its status as a privileged structure in modern drug discovery. nih.govscilit.com
Scaffold Derivatization Strategies for Enhanced Bioactivity
The biological activity of flavones can be significantly enhanced and modulated through strategic chemical modifications of the core scaffold. Derivatization is a key strategy employed by medicinal chemists to improve potency, selectivity, and pharmacokinetic properties. Common modifications include hydroxylation, methylation, glycosylation, and the introduction of halogen, amino, or prenyl groups onto the A, B, and C rings of the flavone structure. nih.govtamu.edu
Structure-activity relationship (SAR) studies have provided crucial insights into how specific modifications influence bioactivity. tamu.edufrontiersin.org For instance:
Hydroxylation: The number and position of hydroxyl (-OH) groups are critical. For example, hydroxyl groups on the B ring are often associated with antioxidant activity. tamu.edu
Methylation: O-methylation of hydroxyl groups can alter metabolic features, potentially improving bioavailability. tamu.edu
Functionalization: Introducing specific moieties, such as aminophenoxy groups or heterocyclic rings like piperidine (B6355638) and morpholine, has been shown to confer selective cytotoxicity against cancer cell lines. mdpi.comnih.gov For example, the presence of a 4-aminophenoxy group at the sixth position of the A ring was found to be beneficial for cancer-selective cytotoxicity. mdpi.com
Hybrid Molecules: Grafting different pharmacophore units onto the flavone scaffold can create hybrid molecules with improved biological functions. mdpi.com This includes the synthesis of flavone Mannich bases or hybrids with 1,2,3-triazoles to enhance antimicrobial or antiproliferative effects. mdpi.com
These modifications allow for the systematic optimization of lead compounds, transforming naturally occurring flavones into more potent and specific therapeutic candidates. nih.gov
| Compound | Modification | Target/Activity | Research Finding |
|---|---|---|---|
| Isorhamnetin | Methylation of Quercetin | Estrogen Receptor α (ERα) Antagonist | Showed a high pharmacophore fit score (82.36%) and a strong binding energy (-8.68 kcal/mol), suggesting potential as an anti-breast cancer agent. etflin.com |
| 5,7-dimethoxyflavone (DMF) | Methoxylation | BACE1 Inhibitor | Exhibited strong BACE1 inhibitory activity, relevant for Alzheimer's disease therapy. nih.gov |
| Kaempferol | Hydroxylation pattern | Vascular Cav1.2 channel stimulation | Stimulated calcium ion channels with an EC50 value of 4.4 µM, indicating potential for cardiovascular applications. nih.gov |
| Flavone-Mannich Bases | Derivatization at position 8 with primary amines | Antibacterial Activity | Synthesized from precursors like baicalein (B1667712) and luteolin, these derivatives showed notable antibacterial activity against Gram-positive bacteria. mdpi.com |
Combinatorial Library Design Based on Flavone Cores
Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of a large number of diverse compounds from a common scaffold. The flavone core is an ideal template for creating combinatorial libraries due to its multiple points for chemical diversification. nih.gov By systematically varying the substituents on the A, B, and C rings, vast libraries of flavone analogues can be generated and screened for biological activity. nih.govresearchgate.net
The synthesis of these libraries can be performed using techniques such as solid-phase synthesis, which allows for high-throughput production and purification. nih.gov For example, a highly functionalized flavone scaffold can be anchored to a solid support, and then various building blocks can be added sequentially to introduce diversity. nih.gov Another approach is combinatorial biosynthesis, where genes from different organisms are combined in a host like E. coli to produce a variety of natural and unnatural flavonoids. nih.gov This method leverages the substrate promiscuity of enzymes in the flavonoid biosynthetic pathway to generate novel structures. researchgate.netacs.org The creation of flavone-based combinatorial libraries accelerates the discovery of new hit and lead compounds by exploring a broad chemical space around this privileged scaffold. nih.govnih.gov
Structure-Based Drug Design Approaches Utilizing Flavones
Structure-based drug design (SBDD) leverages three-dimensional structural information of a biological target to design effective inhibitors. This computational approach is increasingly applied to the flavone scaffold to create potent and selective modulators of specific enzymes and receptors. nih.govnih.gov Key SBDD techniques include molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies. benthamdirect.comitb.ac.id
Molecular Docking: This technique predicts the preferred orientation and binding affinity of a flavone derivative within the active site of a target protein. nih.govbenthamdirect.com For instance, docking studies have been used to design 3-methoxy flavone derivatives as inhibitors of the epidermal growth factor receptor (EGFR) and estrogen receptor-alpha (ER-α) for breast cancer therapy. nih.gov Similarly, the binding mode of flavone-based inhibitors for cyclin-dependent kinase 1 (CDK1) has been elucidated through docking, guiding further structural modifications. frontiersin.orgnih.gov
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for a molecule to bind to a specific target. etflin.comjournaljpri.com Such models have been developed from known active flavonoids to screen databases for new potential inhibitors of targets like aldose reductase and the urokinase-type plasminogen activator (uPA). itb.ac.idjournaljpri.com
QSAR: 2D and 3D-QSAR studies establish a mathematical relationship between the chemical structure of flavone derivatives and their biological activity. benthamdirect.com These models help predict the activity of newly designed compounds and identify key molecular descriptors that influence potency, guiding the rational design of more effective analogues. scilit.combenthamdirect.com
Biosynthetic Pathways and Metabolic Engineering Perspectives for Flavonoids
Overview of Flavonoid Biosynthesis from Precursors
The journey of flavonoid biosynthesis begins with precursors from primary metabolism, specifically from the shikimate and acetate (B1210297) pathways. oup.comsci-hub.se The shikimate pathway provides the aromatic amino acid L-phenylalanine, which is the initial building block. oup.com
The core pathway can be summarized in the following key stages:
Formation of Cinnamic Acid : The process starts when the enzyme phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to produce cinnamic acid. nih.govnih.gov
Hydroxylation to p-Coumaric Acid : Cinnamic acid is then hydroxylated by cinnamate 4-hydroxylase (C4H) to yield p-coumaric acid. nih.govnih.gov
Activation to p-Coumaroyl-CoA : The subsequent activation of p-coumaric acid by 4-coumarate-CoA ligase (4CL) results in the formation of p-coumaroyl-CoA, a critical intermediate that stands at the crossroads of various phenolic compound pathways. nih.govnih.gov
Formation of the Chalcone (B49325) Backbone : The first committed step in flavonoid biosynthesis is catalyzed by chalcone synthase (CHS). nih.govfrontiersin.org This enzyme facilitates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from the acetate pathway) to form the characteristic C6-C3-C6 backbone of flavonoids, initially as naringenin chalcone. nih.govtuscany-diet.net
Isomerization to Flavanone : Naringenin chalcone is then isomerized by the enzyme chalcone isomerase (CHI) to form the flavanone naringenin. nih.govresearchgate.net Naringenin is a crucial branching point from which the synthesis of various flavonoid subclasses, such as flavones, flavonols, and anthocyanins, proceeds. nih.govmdpi.comnih.gov
From the central precursor naringenin, a multitude of enzymatic modifications, including hydroxylation, glycosylation, and methylation, lead to the vast diversity of over 9,000 known flavonoid structures. proquest.comnih.gov For instance, flavones are synthesized from flavanones through the action of flavone (B191248) synthase (FNS), which introduces a double bond in the C-ring. mdpi.com
Key Enzymes and Gene Regulation in Flavonoid Production
The intricate biosynthesis of flavonoids is orchestrated by a suite of specific enzymes and is tightly regulated at the genetic level. The expression of genes encoding these enzymes is controlled by a complex network of transcription factors, ensuring that flavonoid production is fine-tuned according to developmental cues and environmental stimuli. frontiersin.org
Key Enzymes in Flavonoid Biosynthesis:
The table below outlines the primary enzymes involved in the central flavonoid pathway and their respective functions.
| Enzyme | Abbreviation | Function |
| Phenylalanine ammonia-lyase | PAL | Catalyzes the first step in the phenylpropanoid pathway, converting L-phenylalanine to cinnamic acid. nih.gov |
| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to form p-coumaric acid. nih.gov |
| 4-Coumarate-CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. nih.gov |
| Chalcone synthase | CHS | The first key enzyme of the flavonoid pathway, condensing p-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. nih.govtuscany-diet.net |
| Chalcone isomerase | CHI | Isomerizes naringenin chalcone to the flavanone naringenin. nih.govnih.gov |
| Flavanone 3-hydroxylase | F3H | Hydroxylates flavanones to produce dihydroflavonols. tandfonline.com |
| Flavone Synthase | FNS | Catalyzes the formation of flavones from flavanones. nih.govmdpi.com |
| Flavonol synthase | FLS | Converts dihydroflavonols into flavonols. mdpi.com |
| Dihydroflavonol 4-reductase | DFR | Reduces dihydroflavonols to leucoanthocyanidins, precursors for anthocyanins and proanthocyanidins. oup.comresearchgate.net |
| Anthocyanidin synthase | ANS | Catalyzes the formation of colored anthocyanidins from leucoanthocyanidins. mdpi.com |
Gene Regulation:
The expression of these structural genes is primarily controlled by a combination of transcription factors from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. frontiersin.orgnih.govexlibrisgroup.com These proteins often form a regulatory complex (MBW complex) that binds to the promoter regions of the flavonoid biosynthesis genes, thereby activating their transcription. frontiersin.org This regulatory mechanism allows plants to precisely control the timing, location, and amount of flavonoid production in response to factors like UV radiation, pathogen attack, and developmental stage. nih.govexlibrisgroup.com For example, specific MYB transcription factors are known to regulate the late biosynthetic genes responsible for anthocyanin production, influencing flower and fruit color. nih.gov
Metabolic Engineering Strategies for Flavonoid Production
The significant biological activities of flavonoids have spurred interest in producing high quantities of specific flavonoid compounds for pharmaceutical, nutraceutical, and food industries. frontiersin.org Metabolic engineering offers powerful tools to enhance the production of these valuable molecules in both plants and microorganisms. proquest.comnih.gov
Key strategies include:
Manipulation of Regulatory Genes : Engineering the expression of transcription factors (like MYB and bHLH proteins) can simultaneously upregulate multiple structural genes in the pathway, leading to a significant increase in the accumulation of target flavonoids. nih.govsci-hub.se This approach has been successful in producing anthocyanin-rich crops. nih.gov
Blocking Competing Pathways : To maximize the yield of a specific flavonoid, competing metabolic pathways that drain precursors can be downregulated or knocked out using techniques like RNA interference (RNAi) or CRISPR-Cas9. sci-hub.sefrontiersin.org For instance, reducing the flux towards lignin biosynthesis can free up phenylpropanoid precursors for flavonoid production.
Heterologous Production in Microorganisms : A highly promising strategy involves transferring the entire flavonoid biosynthetic pathway from plants into microbial hosts like Escherichia coli or Saccharomyces cerevisiae (yeast). frontiersin.org This approach allows for large-scale, controlled, and sustainable production of specific flavonoids through fermentation, overcoming the limitations of slow plant growth and complex extraction processes. proquest.comfrontiersin.org
Biotechnological Applications of Flavonoid Biosynthesis Research
Research into flavonoid biosynthesis and its genetic regulation has paved the way for numerous biotechnological applications. nih.govexlibrisgroup.com These applications leverage the ability to manipulate flavonoid production to achieve desired outcomes in agriculture, medicine, and industry.
Notable Applications:
Enhanced Nutritional Value of Crops : Metabolic engineering has been used to create "biofortified" foods with higher levels of health-promoting flavonoids. nih.gov A well-known example is the development of anthocyanin-rich tomatoes, which exhibit enhanced antioxidant capacity. nih.gov
Development of Novel Flower Colors : By manipulating the anthocyanin branch of the flavonoid pathway, researchers can alter flower coloration in ornamental plants. tandfonline.com This includes introducing genes like flavonoid 3',5'-hydroxylase (F3'5'H) to produce blue or violet pigments in species that naturally lack them.
Improved Plant Resilience : Flavonoids play a crucial role in protecting plants against biotic and abiotic stresses, such as UV radiation and pathogens. proquest.comresearchgate.net Enhancing the production of specific flavonoids can lead to crops with increased resistance to environmental stressors.
Sustainable Production of Pharmaceuticals and Nutraceuticals : Microbial fermentation of engineered strains offers a sustainable and scalable platform for producing high-purity flavonoids for use in dietary supplements, functional foods, and pharmaceuticals. frontiersin.org This circumvents the need for chemical synthesis or extraction from rare plant sources. frontiersin.org
Combinatorial Biosynthesis : By introducing novel enzymes into engineered microbial systems, it is possible to create "unnatural" flavonoid derivatives with potentially new or enhanced biological activities. frontiersin.org This opens up new avenues for drug discovery and development. nih.gov
The continued elucidation of flavonoid pathways and their regulatory networks will undoubtedly unlock further potential for metabolic engineering, leading to innovative products and applications across various sectors. nih.govproquest.com
Future Directions and Emerging Research Avenues for 3 2 Thenoyloxy Flavone
Exploration of Novel Synthetic Methodologies
The synthesis of 3-O-acylflavones, such as 3-(2-Thenoyloxy)flavone, traditionally involves the esterification of 3-hydroxyflavone (B191502). Future research is poised to move beyond these conventional methods towards more efficient, sustainable, and innovative synthetic strategies.
The primary precursor, 3-hydroxyflavone, can be synthesized through methods like the Algar-Flynn-Oyamada reaction, which involves the oxidative cyclization of a chalcone (B49325). wikipedia.org Modifications to these foundational syntheses are continuously being developed to improve yields and simplify purification. nih.gov The subsequent esterification is typically achieved by reacting 3-hydroxyflavone with an acid chloride, in this case, 2-thenoyl chloride, often in the presence of a base like pyridine. researchgate.net
Future explorations in synthetic methodologies could focus on several key areas:
Green Chemistry Approaches: Developing syntheses that utilize environmentally benign solvents, reduce energy consumption, and minimize waste is a paramount goal. This could involve exploring solvent-free reaction conditions or the use of biodegradable solvents.
Catalyst Development: Research into novel catalysts could lead to more efficient and selective reactions. This includes the use of organocatalysts, biocatalysts (enzymes), or advanced metallic catalysts to streamline the synthesis of both the 3-hydroxyflavone backbone and its subsequent esterification.
One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel without isolating intermediates would significantly improve efficiency. A future goal could be the development of a one-pot method that proceeds from a chalcone directly to the final 3-(2-Thenoyloxy)flavone product.
Flow Chemistry: The application of continuous flow technologies can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.
| Synthetic Strategy | Potential Advantage | Research Focus |
| Enzymatic Acylation | High selectivity, mild reaction conditions, environmentally friendly. | Identifying or engineering suitable lipase (B570770) enzymes. |
| Palladium-Catalyzed Carbonylation | High functional group tolerance, direct introduction of the ester group. | Optimization of catalysts and reaction conditions for flavone (B191248) substrates. |
| Microwave-Assisted Synthesis | Rapid reaction times, often leading to higher yields. | Developing protocols to prevent degradation of the flavone core. |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry offers powerful tools to predict the properties and behavior of molecules like 3-(2-Thenoyloxy)flavone, thereby guiding and accelerating experimental research. While foundational computational studies have been performed on the general flavone structure using methods like Density Functional Theory (DFT), applying more advanced models to this specific derivative is a key future direction. nih.govchemrxiv.orgresearchgate.net
Future computational research should focus on:
Quantum Mechanical Studies: Employing high-level DFT to meticulously analyze the electronic structure, molecular geometry, and reactivity of 3-(2-Thenoyloxy)flavone. chemrxiv.org This can elucidate how the addition of the thenoyloxy group at the 3-position influences the electron distribution across the entire flavonoid scaffold.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of 3-(2-Thenoyloxy)flavone in biological environments, such as its interaction with cell membranes or the active sites of specific proteins. This provides insights into its stability, conformational changes, and binding modes that are unattainable with static models.
Quantitative Structure-Activity Relationship (QSAR): As experimental data becomes available, QSAR models can be developed to establish a mathematical relationship between the structural features of 3-(2-Thenoyloxy)flavone and its biological activity. These predictive models can then be used to design new derivatives with potentially enhanced potency or selectivity.
In Silico Target Prediction: Computational tools can screen the structure of 3-(2-Thenoyloxy)flavone against databases of known protein structures to identify potential biological targets, helping to prioritize experimental validation. researchgate.net
| Computational Method | Research Objective | Predicted Outcome |
| Density Functional Theory (DFT) | Elucidate electronic properties and molecular orbital energies (HOMO/LUMO). | Prediction of chemical reactivity and spectroscopic properties. chemrxiv.org |
| Molecular Docking | Predict binding affinity and orientation within protein active sites. | Identification of potential enzyme or receptor targets. mdpi.com |
| ADMET Prediction | In silico assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Early-stage evaluation of drug-likeness and potential liabilities. nih.gov |
Identification of Undiscovered Biological Activities and Mechanisms
The flavone nucleus is associated with a vast array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. mdpi.comnih.govresearchgate.net The specific substitution at the 3-position is known to be a critical determinant of this activity. nih.gov The introduction of a thiophene (B33073) ring via the thenoyloxy group in 3-(2-Thenoyloxy)flavone is particularly intriguing, as thiophene moieties are present in numerous pharmacologically active compounds.
A crucial future direction is the systematic screening of this compound to uncover its unique biological profile.
Broad-Spectrum Bioactivity Screening: Initial research should involve comprehensive screening against diverse biological targets. This includes assays for kinase inhibition, receptor binding, antimicrobial activity against a wide panel of pathogens, and cytotoxicity in various cancer cell lines. mdpi.comnih.gov
Mechanism of Action (MoA) Studies: Once a significant biological activity is identified, elucidating the underlying MoA is essential. This can be achieved through advanced molecular biology techniques such as transcriptomics (RNA-seq) and proteomics to identify changes in gene and protein expression in response to the compound.
Exploring Novel Therapeutic Areas: Research should not be limited to the known activities of flavonoids. Given its unique structure, 3-(2-Thenoyloxy)flavone could be investigated for novel applications, such as targeting pathways involved in metabolic disorders, neurodegenerative diseases, or viral infections. nih.govnih.gov
Integration of Multidisciplinary Techniques in Flavone Research
Advancing the understanding of 3-(2-Thenoyloxy)flavone will require a departure from siloed research efforts towards a more integrated, multidisciplinary approach. Combining expertise from chemistry, biology, computational science, and materials science will be essential for a holistic evaluation of the compound.
Emerging research avenues based on this integrated approach include:
Cheminformatics and Bioinformatics: Utilizing these computational tools to analyze the structural properties of 3-(2-Thenoyloxy)flavone in the context of large biological datasets can help identify potential targets and pathways for further investigation. researchgate.net
Advanced Drug Delivery Systems: A major limitation for many flavonoids is poor bioavailability. nih.gov Future research could focus on designing and testing novel delivery systems, such as nanoparticles, liposomes, or hydrogels, to enhance the solubility, stability, and targeted delivery of 3-(2-Thenoyloxy)flavone. This interdisciplinary effort bridges chemistry and materials science.
Metabolomics and Gut Microbiome Studies: Investigating how the compound is metabolized in vivo and how it interacts with the gut microbiome is critical. This can reveal whether the parent compound or its metabolites are responsible for any observed biological effects and could open new avenues related to personalized nutrition and therapy.
This forward-looking framework highlights the significant untapped potential of 3-(2-Thenoyloxy)flavone. By embracing novel synthesis, advanced computational modeling, comprehensive biological screening, and integrated multidisciplinary strategies, the scientific community can systematically explore and potentially harness the unique properties of this specific flavone derivative.
Q & A
Q. What strategies resolve contradictions in flavone bioactivity data across studies?
- Methodology: Standardize assays using cell-line-specific controls and validate via orthogonal methods (e.g., antioxidant activity via DPPH and FRAP assays). For example, flavone isomers from Gnaphalium elegans showed concentration-dependent cytotoxicity variances requiring Bonferroni-Holm-adjusted statistical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
